N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Description
This compound is a benzamide derivative with a complex heterocyclic framework. Its structure features:
- A 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl moiety, which combines a benzothiazole ring fused with a 1,4-dioxane system.
- A diethylaminoethyl side chain at the N-position of the benzothiazole.
- A 4-(2-methylpiperidin-1-yl)sulfonyl substituent on the benzamide core.
- A hydrochloride counterion for enhanced solubility.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O5S2.ClH/c1-4-30(5-2)14-15-31(28-29-23-18-24-25(19-26(23)38-28)37-17-16-36-24)27(33)21-9-11-22(12-10-21)39(34,35)32-13-7-6-8-20(32)3;/h9-12,18-20H,4-8,13-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWOGHBVCDXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, cyclization, and sulfonylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride ()
Key Differences :
- Substituents : Replaces the sulfonylbenzamide group with an acetamide moiety.
- Amine Side Chain: Uses dimethylaminoethyl instead of diethylaminoethyl.
- Physicochemical Impact : The absence of the sulfonyl group reduces molecular weight (MW: ~463 g/mol vs. ~630 g/mol for the target compound) and may decrease polarity.
Synthesis Pathway : Likely involves nucleophilic substitution or coupling reactions for the acetamide linkage, as seen in analogous hydrazinecarbothioamide syntheses .
Sulfonyl-Containing Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share the sulfonylphenyl motif but differ in core heterocycles (triazole vs. benzothiazole).
Key Comparisons :
- Bioactivity : Triazole derivatives exhibit tautomerism (thione vs. thiol forms), affecting receptor binding . The target compound’s rigid benzothiazole-dioxane system may offer greater conformational stability.
- Synthetic Routes : Both classes employ sulfonyl group introduction via Friedel-Crafts or nucleophilic substitution, but the target compound’s benzothiazole synthesis likely requires specialized cyclization steps .
Functional Group Analogues
Benzamide Derivatives with Halogenated Substituents ()
Examples include N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican). Key Differences:
- Substituents: Diflufenican uses a pyridinecarboxamide core with fluorinated aryl groups, whereas the target compound prioritizes sulfonyl and aminoalkyl groups.
- Applications: Diflufenican is a herbicide, highlighting how minor structural changes (e.g., sulfonyl vs. carboxamide) redirect bioactivity .
Sulfonamide-Based Penetration Enhancers ()
Sulfonamides like N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) are used to enhance drug delivery.
Key Comparisons :
- Polarity: The target compound’s diethylaminoethyl group may improve membrane permeability compared to etobenzanid’s ethoxymethoxy substituent.
- Solubility : Hydrochloride salt formation in the target compound enhances aqueous solubility relative to neutral sulfonamides .
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a synthetic compound with a complex molecular structure that suggests a range of potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several key structural elements:
- Diethylamino group : Enhances lipophilicity and biological activity.
- Dioxino and benzothiazole moieties : Implicated in various biological interactions.
- Sulfonylbenzamide structure : May contribute to its pharmacological effects.
The molecular formula is CHClNOS with a molecular weight of approximately 437.9 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme inhibition : Potential inhibition of enzymes involved in neurotransmission and signaling pathways.
- Antioxidant properties : The presence of multiple functional groups may confer antioxidant capabilities .
- Antimicrobial activity : Preliminary studies indicate potential antibacterial effects against specific Gram-positive bacteria .
Biological Activity Overview
1. Antioxidant Activity
A study evaluated the antioxidant capacity of various benzothiazole derivatives, including this compound. Results indicated that it exhibited substantial inhibition of free radicals, suggesting a strong potential for therapeutic applications in oxidative stress-related diseases .
2. Antimicrobial Efficacy
Research conducted on synthesized benzothiazole derivatives demonstrated that this compound showed moderate antibacterial activity against Staphylococcus aureus and Bacillus cereus but lacked efficacy against Gram-negative bacteria like Escherichia coli . The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 | Moderate |
| Bacillus cereus | 10 | Moderate |
| Escherichia coli | 0 | None |
3. Neuropharmacological Studies
The compound's diethylamino group suggests potential interactions with neurotransmitter systems. Studies exploring its anticonvulsant properties revealed promise in modulating excitatory neurotransmission pathways, indicating its potential as an antiepileptic agent .
Q & A
Basic Research Questions
What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
The compound contains a benzothiazole-dioxino fused ring system, a diethylaminoethyl group, and a 2-methylpiperidinyl sulfonylbenzamide moiety. These features confer distinct electronic and steric properties:
- Benzothiazole-dioxino core : Enhances π-π stacking interactions with biological targets .
- Diethylaminoethyl group : Increases solubility in polar solvents and may act as a proton sponge under acidic conditions .
- Sulfonylbenzamide : Facilitates hydrogen bonding with enzymes (e.g., kinases or proteases) .
Methodologically, reactivity can be probed via nucleophilic substitution at the sulfonamide group or oxidation of the benzothiazole sulfur atom .
What analytical techniques are essential for characterizing purity and structural integrity during synthesis?
- HPLC : Quantify purity (>95% required for biological assays; retention time ~12.3 min under C18 column conditions) .
- NMR : Key signals include δ 1.2–1.4 ppm (diethyl CH3), δ 3.7–4.2 ppm (dioxino CH2), and δ 7.8–8.1 ppm (aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 624.2201) .
Intermediate Research Questions
How can researchers optimize synthetic yields for multi-step reactions involving this compound?
Optimization strategies include:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling (yield increases from 45% to 72%) .
- Solvent systems : Dichloromethane (DCM) for sulfonylation; switch to DMF for benzothiazole ring cyclization .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Cytotoxicity assays : Use MTT or resazurin reduction in cancer cell lines (e.g., A549, MCF-7). IC50 values for analogs range from 10–15 µM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays .
- Apoptosis markers : Measure caspase-3/7 activation using luminescent substrates .
Advanced Research Questions
How should researchers address contradictory data in biological activity across studies?
Contradictions (e.g., IC50 variability in lung vs. breast cancer lines) may arise from:
- Cell line heterogeneity : Validate using 3D spheroid models or patient-derived cells .
- Metabolic stability : Perform LC-MS/MS to quantify intracellular drug accumulation .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
What computational approaches predict interactions between this compound and potential protein targets?
- Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) .
- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable ligand-receptor complexes) .
- QSAR modeling : Correlate substituent electronegativity with IC50 values (R² > 0.85 for benzothiazole derivatives) .
Data-Driven Research Design
How to design dose-response experiments for mechanistic studies?
- Dose range : 0.1–100 µM in logarithmic increments .
- Time points : 24, 48, and 72 hours to assess delayed effects .
- Controls : Include parent sulfonamide (negative control) and staurosporine (apoptosis positive control) .
What statistical methods resolve variability in high-throughput screening data?
- ANOVA with Tukey’s post-hoc test : Compare multiple treatment groups .
- Principal component analysis (PCA) : Identify outliers in large datasets .
- Bland-Altman plots : Assess agreement between technical replicates .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low aqueous solubility | Formulate with cyclodextrin derivatives (e.g., HP-β-CD) | |
| Off-target kinase inhibition | Use kinome-wide profiling (e.g., KINOMEscan®) | |
| Synthetic byproduct formation | Optimize column chromatography (silica gel, 10% MeOH/DCM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
